molecular formula C29H34N2O2 B560357 N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide

Cat. No.: B560357
M. Wt: 442.6 g/mol
InChI Key: NRBCHFHGWACYAH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of ZINC12613047 is Butyrylcholinesterase (BChE) . BChE is considered a promising drug target as its levels and activity increase significantly in the late stages of Alzheimer’s disease .

Mode of Action

ZINC12613047 acts as a BChE inhibitor . It binds to BChE with high affinity, as revealed by the complex structure between ZINC12613047 and BChE . The pocket of BChE is comparatively larger than that of AChE, which likely explains why ZINC12613047 displays low affinity for AChE .

Biochemical Pathways

The inhibition of BChE by ZINC12613047 affects the cholinergic neurotransmission pathway . By inhibiting BChE, ZINC12613047 prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. This leads to an increase in acetylcholine levels, which can help alleviate the symptoms of Alzheimer’s disease .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

In vitro studies have shown that ZINC12613047 has significant Aβ1-42-antiaggregation effects with 61.7% inhibition . Aβ1-42 is a peptide that forms plaques in the brain of Alzheimer’s patients. By inhibiting the aggregation of Aβ1-42, ZINC12613047 could potentially slow down the progression of Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of ZINC12613047 can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .

Biochemical Analysis

Biochemical Properties

ZINC12613047 interacts with the enzyme Butyrylcholinesterase (BChE), inhibiting its activity . The complex structure between ZINC12613047 and BChE reveals the molecular basis of the high affinity binding . This interaction plays a crucial role in biochemical reactions, particularly those related to the progression of Alzheimer’s disease .

Cellular Effects

ZINC12613047 has significant effects on various types of cells and cellular processes. For instance, it has been shown to have anti-aggregation effects on Aβ1-42, a peptide involved in Alzheimer’s disease, with 61.7% inhibition observed at a concentration of 10 μM . Furthermore, ZINC12613047 was found to be non-cytotoxic at this concentration . It could completely protect human neuronal SH-SY5Y cells from Aβ1-42 peptide toxicity .

Molecular Mechanism

The molecular mechanism of ZINC12613047 involves its high affinity binding to BChE . This binding inhibits the activity of BChE, an enzyme whose levels and activity increase significantly in the late stages of Alzheimer’s disease . The inhibition of BChE by ZINC12613047 is believed to contribute to its therapeutic potential in Alzheimer’s disease .

Temporal Effects in Laboratory Settings

While specific temporal effects of ZINC12613047 in laboratory settings are not extensively documented, it has been shown that the compound can exert significant neuroprotective effects over time . For instance, a clear dose-response neuroprotective effect was observed when cells were incubated with Aβ1-42 in the presence of ZINC12613047 .

Dosage Effects in Animal Models

Currently, there is no reported data on the effects of ZINC12613047 in animal models

Metabolic Pathways

Given its role as a BChE inhibitor , it is likely to be involved in pathways related to cholinergic neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ZINC12613047 involves the reaction of 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinylmethanol with 2-methoxyethylamine, followed by the coupling with 2-naphthalenecarboxylic acid. The reaction conditions typically involve the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of ZINC12613047 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: ZINC12613047 primarily undergoes substitution reactions due to the presence of functional groups like the amide and ether groups. It can also participate in hydrogen bonding and π-π interactions due to the aromatic rings in its structure .

Common Reagents and Conditions:

Major Products: The major product formed from the synthesis of ZINC12613047 is the compound itself, N-[[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl]-N-(2-methoxyethyl)-2-naphthalenecarboxamide .

Scientific Research Applications

ZINC12613047 has significant applications in scientific research, particularly in the study of Alzheimer’s disease. It has been shown to inhibit butyrylcholinesterase with an IC50 value of 21 nM for human BChE . This inhibition is crucial as butyrylcholinesterase levels and activity increase in the late stages of Alzheimer’s disease. Additionally, ZINC12613047 has demonstrated significant anti-aggregation effects on amyloid-beta (Aβ1-42) peptides, which are implicated in the pathology of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds:

  • Donepezil
  • Rivastigmine
  • Galantamine

Uniqueness: ZINC12613047 is unique in its high selectivity for butyrylcholinesterase over acetylcholinesterase (AChE). This selectivity is attributed to the structural differences in the binding pockets of these enzymes. The compound has a smaller binding pocket in AChE, which likely explains its lower affinity for this enzyme . Additionally, ZINC12613047 has shown significant anti-aggregation effects on amyloid-beta peptides, which is not a common feature among other cholinesterase inhibitors .

Properties

IUPAC Name

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O2/c1-33-16-15-31(29(32)27-13-12-23-8-2-3-9-24(23)17-27)21-22-7-6-14-30(20-22)28-18-25-10-4-5-11-26(25)19-28/h2-5,8-13,17,22,28H,6-7,14-16,18-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBCHFHGWACYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCCN(C1)C2CC3=CC=CC=C3C2)C(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide
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N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide
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N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide
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N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide
Reactant of Route 5
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N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide
Reactant of Route 6
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N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide

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